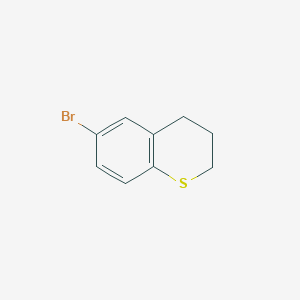

6-bromo-3,4-dihydro-2H-1-benzothiopyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

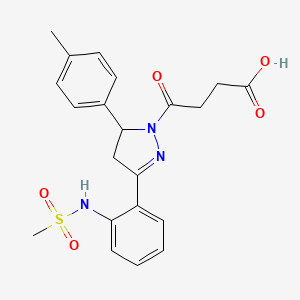

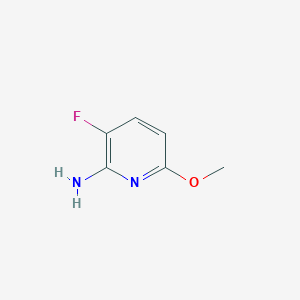

“6-bromo-3,4-dihydro-2H-1-benzothiopyran” is a chemical compound with the molecular weight of 229.14 . It is also known as 6-bromothiochromane . The IUPAC name of this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a melting point of 31-32 degrees Celsius .Scientific Research Applications

Pharmacological Activity

One study discusses the synthesis and evaluation of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides for their myorelaxant activities on rat uterus, aortic rings, and pancreatic β-cells. The compounds with a bromine atom at the 6-position exhibited strong myorelaxant activity, particularly towards uterine smooth muscle, without significantly inhibiting insulin secretion or vascular myogenic activity. This suggests a potential for these compounds in treatments targeting smooth muscle relaxation without adverse metabolic effects (Khelili et al., 2012).

Organic Synthesis and Applications

Research into the synthesis of functionalized 1H-2-benzothiopyrans and 1H-2-naphthothiopyrans explored electrophilic cyclization of bis(arylmethylthio)acetylenes with iodine monochloride or bromine. This process allows for the creation of 1H-3-halo-4-arylmethylthio-2-benzo- and 2-naphthothiopyrans, which have applications as pharmaceutically active compounds or synthons for more complex sulfur heterocycles. The development of this synthetic route enhances the ability to produce substituted and functionalized 1H-2-benzothiopyrans, broadening their application in research and industrial settings (Klein et al., 1998).

Antimalarial Activity

Benzothiophene derivatives, including those related to 6-bromo-3,4-dihydro-2H-1-benzothiopyran, have been synthesized and evaluated for their pharmacological usage. In particular, bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), showing significant promise as antimalarials. The specificity of these compounds towards the metabolically active trophozoite stage of Plasmodium's intraerythrocytic cycle highlights their potential in developing new antimalarial therapies (Banerjee et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHBQBNIGBXJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)SC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)

![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2972156.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2972160.png)